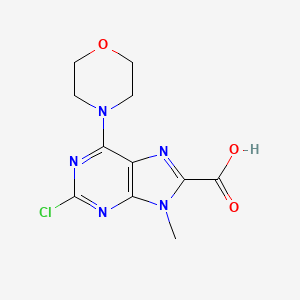

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid

Description

BenchChem offers high-quality 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-9-methyl-6-morpholin-4-ylpurine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O3/c1-16-7-6(13-9(16)10(18)19)8(15-11(12)14-7)17-2-4-20-5-3-17/h2-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIXXXFPEHNDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)Cl)N3CCOCC3)N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175817 | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439824-88-0 | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439824-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid

This guide provides a comprehensive and technically detailed overview of a robust synthetic route to 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. The elucidated pathway is designed for efficiency and selectivity, with each step explained to provide a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

The synthesis of substituted purine analogues is a cornerstone of medicinal chemistry, as this scaffold is central to a vast array of biologically active molecules. The target molecule, 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, possesses a unique combination of functional groups that make it a valuable building block for further chemical exploration. The chlorine at the C2 position, the morpholine at C6, the methyl group at N9, and the carboxylic acid at C8 all offer handles for diversification and modulation of physicochemical properties.

Our synthetic strategy is a convergent approach, beginning with a commercially available and cost-effective starting material, 2,6-dichloropurine. The core of this strategy involves a series of selective functionalizations of the purine ring system. The rationale for the chosen sequence of reactions is to maximize yield and minimize purification challenges by leveraging the inherent reactivity differences of the various positions on the purine core.

The overall synthetic workflow can be visualized as follows:

Caption: A high-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate, 2-Chloro-9-methyl-6-morpholino-9H-purine

This section details the preparation of the crucial precursor for the final C8-carboxylation step.

Step 1.1: N9-Methylation of 2,6-Dichloropurine

The initial step focuses on the regioselective methylation of 2,6-dichloropurine at the N9 position. While alkylation of purines can sometimes lead to a mixture of N7 and N9 isomers, the use of a suitable base and methylating agent under controlled conditions can strongly favor the desired N9 product.

Protocol:

-

Reaction Setup: To a stirred suspension of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,6-dichloro-9-methyl-9H-purine as a white solid.

Expertise & Experience: The choice of DMF as the solvent and potassium carbonate as the base is critical for achieving high regioselectivity for N9-alkylation. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the purine nitrogen. Potassium carbonate is a mild base that is sufficient to deprotonate the purine without causing significant side reactions.

Step 1.2: Selective Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. This inherent difference in reactivity allows for the selective displacement of the C6-chloro substituent with morpholine.

Protocol:

-

Reaction Setup: Dissolve 2,6-dichloro-9-methyl-9H-purine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Nucleophilic Addition: Add morpholine (2.5 eq) to the solution. The excess morpholine also acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration and washed with cold ethanol to yield 2-chloro-9-methyl-6-morpholino-9H-purine of high purity.

Trustworthiness: This protocol is self-validating due to the significant difference in reactivity between the C2 and C6 positions, which ensures a high yield of the desired monosubstituted product. The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate.

Part 2: C8-Carboxylation of the Purine Core

The introduction of a carboxylic acid group at the C8 position is the final and most challenging step in this synthesis. The C8-proton of the purine ring is weakly acidic and can be removed by a strong base to generate a nucleophilic carbanion, which can then be trapped with an electrophile such as carbon dioxide.

Step 2.1: Lithiation and Carboxylation

This method involves the deprotonation of the C8 position using a strong organolithium base, followed by quenching the resulting lithiated species with carbon dioxide.

Protocol:

-

Anhydrous Conditions: This reaction must be carried out under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere). All glassware should be oven-dried before use.

-

Formation of the Lithiated Intermediate: Dissolve 2-chloro-9-methyl-6-morpholino-9H-purine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF to the cooled purine solution. Stir the mixture at -78 °C for 1-2 hours.[1]

-

Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes, or alternatively, pour the reaction mixture over a large excess of crushed dry ice.

-

Quenching and Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid. The product can be collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization.

Expertise & Experience: The choice of LDA as the base is crucial for efficient deprotonation at the C8 position without competing nucleophilic attack on the purine ring. Performing the reaction at low temperatures (-78 °C) is essential to maintain the stability of the highly reactive lithiated intermediate and to prevent side reactions.[1]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 189.01 | White solid |

| 2,6-Dichloro-9-methyl-9H-purine | C₆H₅Cl₂N₄ | 203.04 | White solid |

| 2-Chloro-9-methyl-6-morpholino-9H-purine | C₁₀H₁₂ClN₅O | 253.69 | White solid |

| 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid | C₁₁H₁₂ClN₅O₃ | 297.70 | White to off-white solid |

Visualization of the Reaction Pathway

Caption: A step-by-step visualization of the synthetic route.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the final purity of the target molecule.

Safety Considerations

-

2,6-Dichloropurine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methyl Iodide: Is a toxic and carcinogenic compound. All manipulations should be performed in a well-ventilated fume hood.

-

Lithium Diisopropylamide (LDA): Is a pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

-

Dry Ice: Can cause severe burns upon contact with skin. Use appropriate cryogenic gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid. By providing detailed protocols and explaining the rationale behind the chosen synthetic steps, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The modular nature of this synthesis also allows for the potential to create a library of analogues by varying the nucleophile in the SNAr step or the electrophile in the C8-functionalization step.

References

- D. L. Comins and S. O'Connor, Tetrahedron Lett., 1987, 28, 1843-1846.

Sources

A Comprehensive Spectroscopic Guide to 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid: Elucidating Structure and Purity

Abstract

This technical guide provides an in-depth exploration of the spectroscopic methodologies for the structural elucidation and characterization of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, a substituted purine derivative of interest in medicinal chemistry and drug development. Purine analogs form the backbone of numerous therapeutic agents, and a precise understanding of their structure is paramount for establishing structure-activity relationships (SAR) and ensuring quality control. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy for the comprehensive analysis of this target molecule. Each section presents not just the expected spectral data but also the causal logic behind the experimental choices and data interpretation, providing researchers with a robust framework for their own investigations.

Introduction: The Significance of Substituted Purines

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of endogenous molecules like adenine and guanine, as well as a multitude of synthetic drugs. Modifications to the purine ring at various positions can dramatically alter a molecule's biological activity, selectivity, and pharmacokinetic properties. The title compound, 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, possesses a unique combination of substituents: a chloro group at the 2-position, a methyl group at the N9 position, a morpholino moiety at the 6-position, and a carboxylic acid at the 8-position. Each of these functional groups imparts specific electronic and steric properties that can be precisely mapped using a suite of spectroscopic techniques. This guide serves as a comprehensive reference for the analytical workflow required to confirm the identity and purity of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can assemble a detailed picture of the molecular framework and the connectivity of its constituent atoms.

Rationale for NMR Analysis

For a molecule with the complexity of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, multi-nuclear and multi-dimensional NMR experiments are essential. ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will provide information about the carbon backbone. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be crucial for definitively assigning proton and carbon signals, respectively.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit distinct signals corresponding to the methyl, morpholino, and carboxylic acid protons. The purine ring itself lacks protons in this substituted form. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet that can exchange with D₂O.[1] |

| Morpholino (-CH₂-N-CH₂-) | ~3.80 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |

| Morpholino (-CH₂-O-CH₂-) | ~4.30 | Triplet | 4H | Protons on the carbons adjacent to the oxygen of the morpholine ring, expected to be slightly downfield from the N-adjacent protons. |

| N9-Methyl (-CH₃) | ~3.50 | Singlet | 3H | The methyl group attached to the purine nitrogen will be a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide critical information about the carbon framework, with the chemical shifts of the purine ring carbons being particularly diagnostic.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 185 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1] |

| Purine C2 | 150 - 155 | Attached to an electronegative chlorine atom and two nitrogens. |

| Purine C4 | 150 - 155 | Part of the pyrimidine ring of the purine system. |

| Purine C5 | 120 - 125 | Fused imidazole and pyrimidine ring carbon. |

| Purine C6 | 155 - 160 | Attached to the morpholino nitrogen. |

| Purine C8 | 140 - 145 | Attached to the carboxylic acid group. |

| Morpholino (-CH₂-N-) | ~45 | Carbons adjacent to the morpholino nitrogen. |

| Morpholino (-CH₂-O-) | ~66 | Carbons adjacent to the morpholino oxygen. |

| N9-Methyl (-CH₃) | ~30 - 35 | Methyl carbon attached to the purine nitrogen. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (COSY & HSQC) : If signal overlap or assignment ambiguity exists, perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

-

D₂O Exchange : To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet between 12-13 ppm confirms its assignment as the acidic proton.[1]

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for IR Analysis

For 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and the various C-N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The hydrogen-bonded O-H stretch of the carboxylic acid dimer is characteristically very broad.[1][2] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[1][2] |

| C=N & C=C Stretches (Purine) | 1500 - 1650 | Medium | Aromatic and heteroaromatic ring stretching vibrations. |

| C-O Stretch (Morpholine & COOH) | 1000 - 1300 | Strong | Stretching vibrations of the ether linkage in the morpholine and the C-O of the carboxylic acid.[2] |

| C-N Stretch (Purine & Morpholine) | 1000 - 1350 | Medium-Strong | Stretching vibrations of the various C-N bonds in the molecule. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | The carbon-chlorine stretch is typically found in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Scan : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

Sample Scan : The sample is scanned, and the background is automatically subtracted to generate the final IR spectrum.

-

Data Analysis : The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can further validate the proposed structure by identifying characteristic losses of substituents.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺) : The expected monoisotopic mass of C₁₁H₁₂ClN₅O₃ is approximately 297.06 g/mol . Due to the presence of chlorine, a characteristic M+2 peak at approximately 299.06 g/mol with about one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

-

Major Fragment Ions : Fragmentation is likely to occur through the loss of the carboxylic acid group (-COOH), the morpholino group, or the chlorine atom. Common fragmentation pathways for halogenated purines often involve the loss of the halogen atom or cleavage of the purine ring.[3]

| m/z | Possible Fragment | Rationale |

| [M - COOH]⁺ | C₁₀H₁₂ClN₅O | Loss of the carboxylic acid group. |

| [M - Morpholino]⁺ | C₇H₅ClN₅O₂ | Cleavage of the C6-N bond. |

| [M - Cl]⁺ | C₁₁H₁₂N₅O₃ | Loss of the chlorine atom. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis : The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

-

Tandem MS (MS/MS) : To study the fragmentation pattern, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Diagram of the Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

Rationale for UV-Vis Analysis

The extended π-system of the purine ring will give rise to characteristic UV absorptions. The position of the absorption maximum (λmax) can be influenced by the substituents on the purine ring and the pH of the solution. This technique is particularly useful for quantitative analysis and for monitoring reactions.

Predicted UV-Vis Absorption Data

Substituted purines typically exhibit strong absorbance in the UV region between 250 and 300 nm. The exact λmax will depend on the solvent and the specific electronic effects of the substituents. For 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid, a λmax in the range of 270-290 nm is expected.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a quartz cuvette.

-

Blank Measurement : The absorbance of the solvent-filled cuvette is measured as a blank.

-

Sample Measurement : The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By integrating the data from these distinct yet complementary methods, researchers can achieve an unambiguous and confident characterization of this and other novel purine derivatives, which is a critical step in the journey of drug discovery and development.

References

- C. H. Willits, J. C. Decius, K. L. Dille, and B. E. Christensen. "Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives." Journal of the American Chemical Society.

- BenchChem.

- P. A. S. Smith. "The Chemistry of Open-Chain Organic Nitrogen Compounds."

- D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan. "Introduction to Spectroscopy."

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce.

- M. Hesse, H. Meier, and B. Zeeh. "Spectroscopic Methods in Organic Chemistry."

- J. B. Lambert, H. F. Shurvell, D. A. Lightner, and R. G. Cooks. "Organic Structural Spectroscopy."

- E. R. Blout and M. Fields. "Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines." Journal of the American Chemical Society.

- J. R. Dyer. "Applications of Absorption Spectroscopy of Organic Compounds."

- S. K. W. G. M. A. S. S. M. F. A. El-Saghier. "Synthesis and characterization of some novel purine and pyrimidine derivatives." Journal of the Chinese Chemical Society.

- P. Y. Bruice. "Organic Chemistry."

- L. G. Wade Jr. and J. W. Simek. "Organic Chemistry."

-

OpenStax. "Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. [Link]

-

University of Calgary. "IR: carboxylic acids." [Link]

-

J. Matić, et al. "6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity." Nucleosides Nucleotides Nucleic Acids. [Link]

-

V. Lobo, et al. "Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms." National Institutes of Health. [Link]

-

A. A. Nadaf, et al. "Synthesis of N‐9 substituted 6‐morpholino‐9H‐purines." ResearchGate. [Link]

-

E. V. Bichenkova, et al. "C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study." PubMed. [Link]

-

K. Lemr, et al. "Mass spectrometry for analysis of purine and pyrimidine compounds." PubMed. [Link]

-

M. Holcapek, et al. "Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds." ResearchGate. [Link]

- C. D. Jardetzky and O. Jardetzky. "Investigation of the structure of purines, pyrimidines, ribose nucleosides and nucleotides by nuclear magnetic resonance." Journal of the American Chemical Society.

-

Master Organic Chemistry. "UV-Vis Spectroscopy." [Link]

-

SIELC Technologies. "UV-Vis Spectrum of Uric Acid." [Link]

Sources

The Core Mechanism of 6-Morpholino-Purine Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 6-morpholino-purine derivatives, a class of synthetic compounds that have garnered significant interest in drug discovery due to their potent and often selective inhibitory effects on key cellular signaling pathways. This document delves into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate their function. We will focus primarily on their role as competitive inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 3-Kinases (PI3Ks), which are pivotal regulators of cell cycle progression and survival. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Therapeutic Potential of 6-Morpholino-Purine Derivatives

The purine scaffold is a ubiquitous motif in nature, forming the core of essential biomolecules such as DNA, RNA, and ATP. This inherent biocompatibility has made purine analogs an attractive starting point for the development of novel therapeutics. Among these, 6-morpholino-purine derivatives have emerged as a particularly promising class of compounds with a wide range of biological activities, most notably as potent inhibitors of protein kinases. The morpholine moiety, a six-membered heterocyclic ring, often enhances the pharmacological properties of the parent molecule, including its potency and metabolic stability.[1][2]

The dysregulation of protein kinase activity is a hallmark of many human diseases, especially cancer. Consequently, kinases have become major targets for drug development. 6-Morpholino-purine derivatives have demonstrated significant efficacy in preclinical studies, primarily by targeting kinases that are crucial for cell cycle control and pro-survival signaling. This guide will dissect the intricate mechanisms by which these compounds exert their effects at both the molecular and cellular levels.

Primary Mechanism of Action: Competitive Kinase Inhibition

The predominant mechanism of action for 6-morpholino-purine derivatives is their function as ATP-competitive inhibitors of protein kinases. The purine core of these molecules mimics the adenine base of ATP, allowing them to bind to the ATP-binding pocket of the kinase catalytic domain. This direct competition prevents the binding of ATP, thereby inhibiting the transfer of a phosphate group to the kinase's substrate and effectively halting the downstream signaling cascade.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary and well-characterized target of many 6-morpholino-purine derivatives are the Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that, upon binding to their cyclin regulatory partners, orchestrate the progression of the eukaryotic cell cycle.[3] Aberrant CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation.

Prominent examples of 6-morpholino-purine derivatives that function as CDK inhibitors include roscovitine (seliciclib) and olomoucine. These compounds have been instrumental in elucidating the role of CDKs in cell cycle regulation.[4] The inhibitory activity of these and other purine derivatives is often selective for certain CDK-cyclin complexes. For instance, some derivatives show high potency against CDK2, a key regulator of the G1/S phase transition, while exhibiting lower activity against other CDKs.[5][6][7] This selectivity is crucial for minimizing off-target effects and associated toxicities.

The binding of these inhibitors to the ATP pocket of CDKs is stabilized by hydrogen bonds between the purine ring and the hinge region of the kinase.[8] The substituents at the C2, C6 (the morpholino group), and N9 positions of the purine ring play a critical role in determining the potency and selectivity of the inhibitor.[5][6][7][8][9]

Table 1: Inhibitory Activity of Selected Purine Derivatives against Cyclin-Dependent Kinases

| Compound | Target CDK | IC50 (µM) | Reference |

| Roscovitine | CDK1/cyclin B | 0.7 | [4] (Implied) |

| CDK2/cyclin A | 0.7 | [4] (Implied) | |

| CDK2/cyclin E | 0.7 | [4] (Implied) | |

| CDK5/p35 | 0.2 | [4] (Implied) | |

| Olomoucine | CDK1 | 7 | [4] (Implied) |

| CDK2 | 7 | [4] (Implied) | |

| CDK5 | 3 | [4] (Implied) | |

| Compound 73 | CDK2 | 0.044 | [5][6][7] |

| CDK1 | 86 | [5][6][7] | |

| Compound 30d | CDK12/CyclinK | <0.05 | [8][9] |

| Compound 30e | CDK12/CyclinK | <0.05 | [8][9] |

Note: IC50 values can vary depending on the specific assay conditions.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is frequently observed in cancer. Certain 2,9-disubstituted-6-morpholino purine derivatives have been identified as potent and selective inhibitors of PI3K isoforms.[10][11] For example, a series of these derivatives have shown high potency against the PI3Kα isoform, with one compound exhibiting an impressive IC50 of 11 nM.[10]

Similar to their action on CDKs, these compounds compete with ATP for binding to the catalytic domain of the p110 subunit of PI3K. By inhibiting PI3K, these derivatives block the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the deactivation of downstream effectors such as Akt and mTOR.

Caption: Competitive binding of 6-morpholino-purine to the kinase ATP pocket.

Cellular Consequences of Kinase Inhibition

The inhibition of key kinases like CDKs and PI3Ks by 6-morpholino-purine derivatives triggers a cascade of cellular events, ultimately leading to the suppression of uncontrolled cell proliferation and the induction of programmed cell death.

Cell Cycle Arrest

By inhibiting CDKs, these compounds effectively halt the cell cycle at specific checkpoints. Inhibition of CDK2, for example, prevents the phosphorylation of proteins required for the transition from the G1 to the S phase, causing cells to arrest in G1.[4] Similarly, inhibition of CDKs involved in the G2/M transition can lead to an accumulation of cells in the G2 or M phase.[4] This cell cycle arrest prevents the replication of damaged DNA and the proliferation of cancerous cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. 6-Morpholino-purine derivatives have been shown to be potent inducers of apoptosis. This pro-apoptotic effect is a direct consequence of inhibiting pro-survival signaling pathways. For instance, the PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by upregulating anti-apoptotic proteins like Bcl-2. By blocking this pathway, 6-morpholino-purine derivatives shift the balance towards apoptosis.

The induction of apoptosis is often characterized by the activation of a cascade of cysteine proteases known as caspases. Western blot analysis of cells treated with these compounds frequently reveals the cleavage and activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), as well as the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[12][13][14]

Caption: Cellular effects of 6-morpholino-purine derivatives.

Experimental Methodologies for Mechanistic Studies

A variety of experimental techniques are employed to characterize the mechanism of action of 6-morpholino-purine derivatives. The following section outlines key protocols for assessing their inhibitory activity and cellular effects.

Caption: Experimental workflow for characterizing 6-morpholino-purine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the 6-morpholino-purine derivative in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.

-

Add the diluted compound or DMSO (as a control) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cells in the presence of various concentrations of the 6-morpholino-purine derivative for a specific duration (e.g., 24-48 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently.

-

Incubate on ice or at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

-

Flow Cytometry:

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of specific proteins, providing evidence for the activation of apoptotic pathways.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the 6-morpholino-purine derivative.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-morpholino-purine derivatives is highly dependent on the nature and position of substituents on the purine ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

-

C2 Position: Modifications at the C2 position can significantly influence CDK selectivity. For example, the introduction of an aryl amino group at this position can enhance binding to the kinase active site.[5][6][7]

-

C6 Position: The morpholino group at the C6 position is a key feature of this class of compounds. Variations of this group can modulate activity and physical properties.

-

N9 Position: Substituents at the N9 position often occupy a hydrophobic pocket in the kinase active site. The size and nature of the group at this position can impact both potency and selectivity.[8][9]

Conclusion and Future Perspectives

6-Morpholino-purine derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action, primarily through the competitive inhibition of CDKs and the PI3K/Akt/mTOR pathway, leads to cell cycle arrest and apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize these and other novel kinase inhibitors.

Future research in this field will likely focus on the development of derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve their therapeutic index. Furthermore, exploring the potential of these compounds in combination with other anticancer agents may lead to more effective treatment strategies. A deeper understanding of the structure-activity relationships will continue to guide the rational design of the next generation of 6-morpholino-purine-based therapeutics.

References

-

Kim, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

-

Kim, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed, 36145262. [Link]

-

Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers, 15(7), 1703. [Link]

-

Koc, G., et al. (2021). Roscovitine and purvalanol induced G2/M accumulation in the cell cycle... ResearchGate. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. National Institutes of Health. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

-

Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. PubMed, 37050410. [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia. [Link]

-

OriGene. (n.d.). Western Blot Protocol. OriGene Technologies Inc.. [Link]

-

Park, Y., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108, 28.8.1–28.8.12. [Link]

-

Rouchal, J., et al. (2021). Purine derivatives considered in this work. The inhibitory... ResearchGate. [Link]

-

Lobo, V., et al. (2023). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine... ResearchGate. [Link]

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology, 2281, 1–11. [Link]

-

Wang, S., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2933. [Link]

-

Martini, M., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in enzymology, 542, 87–101. [Link]

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]

-

BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]

-

Eathiraj, S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS chemical biology, 18(2), 297–305. [Link]

-

Li, Y., et al. (2025). Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & medicinal chemistry letters, 130, 130166. [Link]

-

Kumari, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

Kumari, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotech.illinois.edu [biotech.illinois.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. promega.es [promega.es]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. origene.com [origene.com]

In Vitro Evaluation of Novel Purine Derivatives: A Technical Guide

Introduction: The Enduring Potential of Purine Scaffolds in Drug Discovery

Purine and its derivatives are fundamental components of numerous biological processes, serving as building blocks for nucleic acids and key players in cellular signaling and energy metabolism.[1][2] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[3][4] From antiviral medications like acyclovir to anticancer drugs such as 6-mercaptopurine, purine analogs have demonstrated significant clinical success.[2][4] The continuous exploration of novel purine derivatives is driven by the quest for more potent and selective drugs, particularly in oncology, where they often target enzymes critical for cancer cell proliferation and survival.[1][2][5] Recent research highlights the synthesis and evaluation of new purine derivatives with promising anticancer activities, often with IC50 values in the nanomolar range.[5] This guide provides an in-depth overview of the essential in vitro assays and methodologies required to rigorously evaluate the therapeutic potential of these novel compounds.

I. Foundational Analysis: Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational analysis helps identify the concentration range at which the compound exhibits biological activity and provides a crucial first look at its potential as a therapeutic agent.

The Cornerstone of Viability Testing: Tetrazolium Reduction Assays

Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used to assess cell viability.[6] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

-

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[7] This conversion only occurs in metabolically active, viable cells.[6] The resulting formazan crystals are then solubilized, and the absorbance is measured, providing a quantifiable measure of cell viability.[8]

-

Distinguishing Viable from Non-Viable Cells: Only living cells possess the necessary mitochondrial enzymes to convert MTT into the colored formazan product, effectively distinguishing them from dead or non-viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel purine derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1 to 4 hours at 37°C.[9]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[8]

Data Analysis and Interpretation: The IC50 Value

The primary output of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to reduce cell viability by 50%.[10][11]

Calculation of IC50:

-

Data Normalization: Convert the raw absorbance data to the percentage of cell viability relative to the vehicle-treated control cells.

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.[12]

A lower IC50 value indicates a more potent compound.[10] However, it is crucial to remember that the IC50 is a measure of potency, not necessarily efficacy, and can be influenced by the experimental conditions, including the cell line used and the incubation time.[10]

Visualizing the Experimental Workflow

Caption: Workflow of the MTT assay for determining cell viability.

Data Presentation: Comparative Cytotoxicity of Novel Purine Derivatives

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| PD-01 | MCF-7 | 48 | 5.2 |

| PD-02 | MCF-7 | 48 | 1.8 |

| PD-03 | MCF-7 | 48 | 12.5 |

| Cisplatin | MCF-7 | 48 | 8.7 |

II. Mechanistic Deep Dive: Unraveling the Mode of Action

Once a compound has demonstrated significant cytotoxic activity, the next critical step is to elucidate its mechanism of action. For purine derivatives, this often involves investigating their effects on key cellular processes such as enzyme activity, cell cycle progression, and apoptosis.

Targeting the Engine: Enzyme Inhibition Assays

Many purine analogs exert their effects by inhibiting enzymes that are crucial for cell growth and survival, with protein kinases being a prominent target.[3][4] Kinase inhibition has emerged as a major strategy in anticancer drug development.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]

-

Kinase Reaction: Set up a reaction containing the target kinase, the novel purine derivative at various concentrations, the kinase substrate, and ATP.

-

Reaction Termination and ATP Depletion: After a defined incubation period, add a reagent to stop the kinase reaction and deplete the remaining ATP.[13]

-

ADP to ATP Conversion and Signal Generation: Add a second reagent that converts the produced ADP into ATP and contains luciferase and luciferin to generate a luminescent signal.[13]

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

Probing the Cell Cycle: Flow Cytometry Analysis

Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies.[14] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with the purine derivative at its IC50 concentration for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[15]

Inducing Cell Death: Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[16] Many anticancer drugs, including purine derivatives, induce apoptosis in cancer cells.[17][18]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the purine derivative for a predetermined time.

-

Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing the Interplay of Cellular Effects

Caption: Potential mechanisms of action for a novel purine derivative.

III. Early Stage DMPK Profiling: In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[19][20][21] In vitro ADME studies provide valuable data to predict a compound's pharmacokinetic behavior.[21]

Key In Vitro ADME Assays:

-

Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s). This is often evaluated using liver microsomes or hepatocytes.

-

CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

-

Permeability: Evaluates a compound's ability to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.

These assays provide critical information for selecting candidates with favorable drug-like properties for further development.[22]

Conclusion: A Roadmap for Successful In Vitro Evaluation

The in vitro evaluation of novel purine derivatives is a multi-faceted process that requires a systematic and logical approach. By starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic and ADME studies, researchers can build a comprehensive profile of a compound's therapeutic potential. The integration of robust experimental protocols, careful data analysis, and a clear understanding of the underlying biological principles is paramount for identifying promising lead candidates and advancing the development of the next generation of purine-based therapeutics.

References

-

AMSBIO. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

-

Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(8), 1-25. Retrieved from [Link]

-

Khaoua, O., et al. (2025). In Vitro Antibacterial, Antifungal Activities, Reactivity, Bioactivity, GUSAR, Cytotoxicity Profiles, Molecular Docking, and Dynamic Simulations of Quinoline Acrylonitrile Derivatives. ChemistrySelect, 10(35). Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer. European Journal of Medicinal Chemistry, 261, 115797. Retrieved from [Link]

-

Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. Retrieved from [Link]

-

Singh, P., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Scientific Reports, 13(1), 3418. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1193-1206. Retrieved from [Link]

-

Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 16(6), 1234-1256. Retrieved from [Link]

-

Sancineto, L., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2001. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Sharma, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4567-4591. Retrieved from [Link]

-

Wang, P., et al. (2019). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 20(23), 5835. Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

Vaskova, J., et al. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega, 10(17), 20087-20098. Retrieved from [Link]

-

Li, Y., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 110, 117865. Retrieved from [Link]

-

Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAF V600E. Molecules, 28(9), 3909. Retrieved from [Link]

-

Copeland, R. A. (2025). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 24(15), 2782. Retrieved from [Link]

-

Mosquera, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10793. Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery : A Guide for Medicinal Chemists and Pharmacologists. Retrieved from [Link]

-

Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. Retrieved from [Link]

-

Oncolines B.V. (2024). Cell-Based Functional Assays. Retrieved from [Link]

-

Guryev, A. M., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(19), 6537. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 731-744. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. ACS Omega, 9(41), 47861-47876. Retrieved from [Link]

-

Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Iwami, S., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1336-1342. Retrieved from [Link]

-

Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Retrieved from [Link]

Sources

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 15. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]

- 17. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 21. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 22. drugtargetreview.com [drugtargetreview.com]

The Chloro-Purine Core: A Technical Guide to Unlocking Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

The 2-chloro-purine scaffold, a privileged heterocyclic motif, has consistently served as a fertile ground for the discovery of potent and selective modulators of various biological targets. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of numerous clinical candidates and approved drugs. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-purine compounds, offering field-proven insights for researchers engaged in the design and development of novel therapeutics. We will delve into the critical structural modifications that govern biological activity, explore the key molecular targets, and provide detailed experimental protocols to empower your research endeavors.

The Strategic Importance of the 2-Chloro-Purine Moiety

The purine core, being a fundamental component of nucleic acids, provides a bio-isosteric starting point for designing molecules that can interact with a wide array of enzymes and receptors involved in cellular signaling and replication. The introduction of a chlorine atom at the 2-position of the purine ring is a key strategic decision in drug design for several reasons:

-

Metabolic Stability: The 2-chloro substituent can block metabolic oxidation at this position, thereby increasing the compound's half-life and bioavailability. Adenosine analogs, for instance, can lose their biological activity due to rapid degradation by intracellular adenosine deaminase (ADA). The introduction of a halogen atom at the C2 position of the purine can inhibit the action of ADA or render the nucleoside completely resistant to deamination.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom alters the electron distribution within the purine ring system. This can significantly influence the pKa of the molecule and its ability to form crucial hydrogen bonds with target proteins.

-

Synthetic Handle: The 2-chloro group serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through nucleophilic aromatic substitution reactions. This facilitates the exploration of chemical space and the fine-tuning of pharmacological properties.

Decoding the Structure-Activity Landscape: Key Substitutions and Their Impact

The biological activity of 2-chloro-purine derivatives is exquisitely sensitive to the nature and position of various substituents on the purine core and any appended sugar or acyclic moiety. A systematic exploration of these modifications is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Modifications at the C6-Position: A Gateway to Diverse Activities

The C6-position of the 2-chloro-purine ring is a critical determinant of biological activity. Nucleophilic substitution of the chloro group at this position allows for the introduction of a wide array of functionalities.

-

Amino and Substituted Amino Groups: Introduction of an amino group or substituted amines at the C6-position has been a fruitful strategy for developing kinase inhibitors. The nature of the substituent on the amino group can profoundly impact potency and selectivity. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, bulky hydrophobic groups can occupy the ribose-binding pocket of the ATP-binding site, leading to enhanced potency.

-

Alkoxy and Aryloxy Groups: The introduction of alkoxy or aryloxy substituents at C6 can modulate the lipophilicity and electronic properties of the molecule, influencing its cell permeability and target engagement.

-

Thioether Linkages: The incorporation of thioether linkages at the C6-position has been explored for various applications, including the development of antiviral agents.

The N9-Position: Tailoring Pharmacokinetics and Targeting

The N9-position of the purine ring is another key site for modification, particularly in the design of nucleoside and non-nucleoside analogs.

-

Sugar Moieties (Ribose, Deoxyribose, Arabinose): For nucleoside analogs, the nature of the sugar moiety is crucial for both target recognition and metabolic activation. For example, 2-chloro-adenosine analogs with an arabinose sugar (ara-A analogs) have shown promising antiviral and anticancer activities. The stereochemistry and substitution on the sugar ring can significantly affect the compound's ability to be phosphorylated by cellular or viral kinases to its active triphosphate form.

-

Acyclic Side Chains: Acyclic nucleoside phosphonates and other derivatives with flexible side chains at the N9-position have been successfully developed as antiviral agents. These modifications can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside drugs.

-

Substituted Alkyl and Aryl Groups: In non-nucleoside analogs, the N9-substituent plays a critical role in orienting the molecule within the target's binding site and can be optimized to enhance potency and selectivity.

The Interplay of Substituents: A Holistic View of SAR

It is crucial to recognize that the SAR of 2-chloro-purine compounds is not merely the sum of individual substituent effects. The interplay between modifications at different positions of the purine ring and the sugar/acyclic moiety is complex and often synergistic. For example, a specific substituent at C6 might only confer high potency in the presence of a particular sugar conformation at N9. Therefore, a holistic and iterative approach to SAR exploration is essential for successful drug design.

Key Biological Targets of 2-Chloro-Purine Compounds

The versatility of the 2-chloro-purine scaffold has enabled the development of inhibitors for a diverse range of biological targets, primarily in the areas of oncology and virology.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. The ATP-binding site of kinases has proven to be a highly "druggable" target, and the purine scaffold, as a bioisostere of adenine, is an excellent starting point for designing kinase inhibitors.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Several 2-amino-6-substituted purine derivatives have been developed as potent CDK inhibitors. The SAR of these compounds often reveals that bulky hydrophobic groups at the C6-position and specific substitutions on a C2-arylamino group are critical for high affinity binding to the ATP pocket of CDKs.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have shown significant therapeutic benefit. The SAR of pyrimidine-based VEGFR-2 inhibitors often highlights the importance of specific hydrogen bonding interactions with the hinge region of the kinase domain.

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. Pyrimidine-based scaffolds have been successfully employed to develop potent Aurora kinase inhibitors.

Viral Enzymes: Halting Viral Replication

The structural similarity of 2-chloro-purine nucleosides to natural nucleosides makes them excellent candidates for targeting viral enzymes involved in nucleic acid synthesis.

-

Viral DNA and RNA Polymerases: Many antiviral nucleoside analogs act as chain terminators after being incorporated into the growing viral DNA or RNA strand by the viral polymerase. The 2-chloro substitution can influence the recognition of the nucleoside by the viral polymerase and its subsequent incorporation.

-

Viral Kinases: Some viruses, such as herpesviruses, encode their own thymidine kinase, which can be more efficient at phosphorylating nucleoside analogs than cellular kinases. This provides a degree of selectivity for the antiviral agent. The antiviral activity of 6-chloropurine arabinoside against varicella-zoster virus (VZV), for example, is dependent on phosphorylation by the VZV-induced thymidine kinase.[1]

Experimental Protocols for Evaluating 2-Chloro-Purine Compounds

Rigorous and reproducible experimental evaluation is the cornerstone of any successful drug discovery program. Here, we provide detailed, step-by-step methodologies for key assays used to characterize the activity of 2-chloro-purine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay relies on a coupled enzymatic reaction that converts ADP to ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials:

-

Kinase of interest (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (2-chloro-purine derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

-

Prepare a "no inhibitor" control (DMSO only).

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-